molecular formula C9H13Cl2N B8180938 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride

Cat. No.: B8180938
M. Wt: 206.11 g/mol
InChI Key: MINQBPMFWXNSKS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a substituted phenethylamine derivative characterized by a 3-chlorophenyl group attached to an ethanamine backbone, with a methyl group substituting one hydrogen on the amine nitrogen. This compound is structurally related to psychoactive amines and antidepressants, sharing features with bupropion hydrochloride (a norepinephrine-dopamine reuptake inhibitor) . Its molecular formula is C₉H₁₃Cl₂N, with a molecular weight of 218.12 g/mol.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINQBPMFWXNSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation :
    3-Chloroacetophenone reacts with methylamine in a polar aprotic solvent (e.g., methanol or ethanol) to form the corresponding imine. Acidic or basic catalysts, such as acetic acid or molecular sieves, accelerate this step.

    3-Chloroacetophenone+CH3NH2Imine Intermediate\text{3-Chloroacetophenone} + \text{CH}_3\text{NH}_2 \rightarrow \text{Imine Intermediate}

    Optimal conditions include reflux at 60–80°C for 12–24 hours.

  • Reduction to Amine :
    The imine intermediate is reduced using agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3_3CN) . STAB is preferred due to its selectivity and mild reaction conditions.

    Imine+NaBH(OAc)31-(3-Chlorophenyl)-N-methylethanamine\text{Imine} + \text{NaBH(OAc)}_3 \rightarrow \text{1-(3-Chlorophenyl)-N-methylethanamine}

    Yields range from 65% to 86% depending on solvent choice (e.g., dichloroethane or tetrahydrofuran).

  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., acetone) to precipitate the hydrochloride salt.

Table 1: Optimization of Reductive Amination Parameters

ParameterOptimal ConditionYield (%)Source
Reducing AgentNaBH(OAc)3_382
SolventDichloroethane78
Temperature25°C86
Reaction Time18–24 hours75

Catalytic Hydrogenation with Transition Metal Catalysts

Recent advances employ cobalt- and iron-based catalysts for reductive amination under hydrogen atmospheres, offering a greener alternative to traditional methods.

Cobalt-Catalyzed Synthesis

A nanostructured cobalt catalyst supported on nitrogen-doped silicon carbide (Co/N-SiC) enables efficient amination at mild conditions (50°C, 10 bar H2_2):

3-Chloroacetophenone+CH3NH2Co/N-SiC, H2Amine\text{3-Chloroacetophenone} + \text{CH}3\text{NH}2 \xrightarrow{\text{Co/N-SiC, H}_2} \text{Amine}

Key Advantages :

  • Tolerance for electron-withdrawing groups (e.g., -Cl, -CF3_3).

  • Yields up to 91% with minimal byproducts.

Iron-Catalyzed Protocol

An iron catalyst (Fe/(N)SiC) operates at higher pressures (6.5 MPa H2_2) and temperatures (140°C), achieving 72% yield. This method is scalable and reusable for industrial applications.

Nucleophilic Substitution Routes

Alternative pathways involve alkylation of methylamine with 3-chlorophenethyl derivatives. While less common, this method is viable for large-scale production.

Stepwise Alkylation

  • Synthesis of 3-Chlorophenethyl Chloride :
    3-Chlorophenethyl alcohol is treated with thionyl chloride (SOCl2_2) in chloroform to form the corresponding chloride.

    3-Chlorophenethyl Alcohol+SOCl23-Chlorophenethyl Chloride\text{3-Chlorophenethyl Alcohol} + \text{SOCl}_2 \rightarrow \text{3-Chlorophenethyl Chloride}
  • Reaction with Methylamine :
    The chloride reacts with methylamine in dimethylbenzene under reflux, followed by HCl treatment to isolate the hydrochloride salt.

    3-Chlorophenethyl Chloride+CH3NH21-(3-Chlorophenyl)-N-methylethanamine\text{3-Chlorophenethyl Chloride} + \text{CH}_3\text{NH}_2 \rightarrow \text{1-(3-Chlorophenyl)-N-methylethanamine}

    Yields are moderate (62–65%) due to competing elimination reactions.

Table 2: Comparison of Nucleophilic Substitution vs. Reductive Amination

MethodYield (%)Purity (%)Scalability
Reductive Amination82–8698–99High
Nucleophilic Substitution62–6590–92Moderate

Electrochemical Reductive Amination

Emerging techniques utilize electrocatalytic methods to reduce imines under ambient conditions. A palladium/carbon (Pd/C) cathode facilitates the reaction in aqueous ammonia, achieving 67% yield. This approach minimizes solvent waste and energy consumption.

Industrial-Scale Production Insights

Industrial protocols prioritize cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.

  • Solvent Recycling : Dichloroethane and methanol are recovered via distillation.

  • Quality Control : HPLC and chiral GC ensure ≥98% enantiomeric excess for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Pharmacology: The compound is investigated for its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.

    Biological Studies: It is used in research to understand its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release.

    Signaling Pathways: It affects intracellular signaling pathways, leading to changes in cellular responses and functions.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Functional Groups : The ethanamine backbone in the target compound provides flexibility compared to the rigid cyclopropane in Aptiganel or the ketone in bupropion . Longer chains (e.g., propane in ) may alter metabolic stability.
  • Chirality : The (1S)-propan-1-amine derivative () highlights stereochemical influences on receptor binding, a factor absent in the achiral target compound.
  • Lipophilicity : The 3-chlorophenyl group increases lipophilicity across all analogs, but substituents like tert-butyl (bupropion) or cyclopropane (Aptiganel) further modulate pharmacokinetics .

Metabolic Pathways

  • Bupropion Degradation : Oxidative metabolism generates hydroxy and ketone derivatives (), whereas the target compound’s lack of a ketone group may favor alternative pathways like conjugation .

Biological Activity

1-(3-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as a chiral amine compound, has garnered attention for its potential biological activities. This compound features a chlorophenyl group linked to an ethylamine backbone, which enhances its pharmacological properties and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride can be represented as follows:

C9H12ClN Molecular Weight 173 65 g mol \text{C}_9\text{H}_{12}\text{Cl}\text{N}\quad \text{ Molecular Weight 173 65 g mol }

The hydrochloride salt form improves the compound's stability and solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

The biological activity of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate serotonin and norepinephrine pathways, which are critical for mood regulation. Such interactions suggest its potential efficacy in treating mood disorders such as depression and anxiety.

Key Mechanisms:

  • Serotonin Receptor Interaction : The compound may enhance serotonin signaling, contributing to its antidepressant effects.
  • Norepinephrine Modulation : By influencing norepinephrine levels, it may help alleviate symptoms of anxiety.

Biological Activity Overview

Research has demonstrated various biological activities associated with 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride:

Activity Description
AntidepressantPotentially effective in alleviating symptoms of depression through serotonin modulation.
AnxiolyticMay reduce anxiety by influencing norepinephrine pathways.
Neurotransmitter InteractionEngages with serotonin and norepinephrine receptors, impacting mood regulation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride:

  • Antidepressant Efficacy :
    • A study investigated the compound's effects on animal models of depression, revealing significant reductions in depressive behaviors when administered at specific dosages .
    • The results indicated that the compound's action on serotonin receptors was a key factor in its antidepressant properties.
  • Anxiolytic Properties :
    • Another research project focused on the anxiolytic effects of the compound, demonstrating reductions in anxiety-like behaviors in rodent models .
    • The study highlighted the importance of norepinephrine modulation in achieving these effects.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride can be compared with structurally similar compounds to understand its unique pharmacological profile:

Compound Name Structural Features Unique Aspects
(S)-1-(3-Chlorophenyl)ethanamineStereoisomer with opposite chiralityPotentially different pharmacological effects
4-ChloroamphetamineChlorinated phenethylamineKnown stimulant properties
3-Chloro-N,N-dimethylphenethylamineDimethylated amine structureIncreased lipophilicity may alter CNS activity

This comparative analysis underscores the distinct biological activities that arise from subtle structural differences among related compounds.

Q & A

Q. How can in vivo neuropharmacological effects be systematically evaluated?

  • Methodological Answer :
  • Rodent Models : Assess locomotor activity (open-field test) and anxiety (elevated plus maze) at 10–30 mg/kg IP. Compare to positive controls (e.g., ketamine for NMDA modulation) .
  • Microdialysis : Measure extracellular dopamine in the striatum post-administration using HPLC-ECD .

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